![molecular formula C14H19N3O3 B2987673 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid CAS No. 2220192-22-1](/img/structure/B2987673.png)
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid is a synthetic compound known for its unique structure, which includes a diazirine ring, an alkyne group, and a carboxylic acid moiety. This compound is particularly valuable in chemical biology and biochemistry due to its photo-reactive properties, making it useful for studying molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of an alkyne with a diazo compound under UV light, forming a highly reactive carbene intermediate.
Attachment of the Alkyne Group: The alkyne group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, often involving the use of a base to facilitate ring closure.
Final Assembly: The final compound is assembled by linking the diazirine and pyrrolidine intermediates through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Photoactivation: The diazirine ring can be activated by UV light, forming a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The carboxylic acid moiety can undergo oxidation to form carboxylate anions or reduction to form alcohols.
Common Reagents and Conditions:
Photoactivation: UV light (typically 350-370 nm).
Substitution Reactions: Palladium or copper catalysts, bases such as triethylamine.
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
Photoactivation: Covalent adducts with proteins or other biomolecules.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Carboxylate salts or alcohol derivatives.
Scientific Research Applications
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid is widely used in scientific research due to its versatile reactivity:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of protein-protein and protein-ligand interactions through photoaffinity labeling.
Industry: Utilized in the development of new materials and chemical probes for various applications.
Mechanism of Action
The primary mechanism of action for 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid involves the formation of a reactive carbene intermediate upon UV light activation. This carbene can insert into nearby bonds, forming covalent linkages with biomolecules. This property is exploited in photoaffinity labeling to identify molecular interactions and binding sites.
Molecular Targets and Pathways:
Proteins: The compound can covalently modify amino acid residues, allowing for the identification of protein interaction sites.
Nucleic Acids: Potential interactions with nucleic acids through carbene insertion into nucleotide bases.
Comparison with Similar Compounds
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Similar structure but lacks the pyrrolidine ring.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a trifluoromethyl group instead of an alkyne.
NHS-Diazirine (succinimidyl 4,4′-azipentanoate): A diazirine-containing compound used for similar photo-crosslinking applications.
Uniqueness: 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a diazirine ring, alkyne group, and pyrrolidine ring, providing multiple reactive sites and a versatile scaffold for chemical biology applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering insights into molecular interactions and facilitating the development of new chemical probes and materials.
Properties
IUPAC Name |
1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-4-7-14(15-16-14)8-5-12(18)17-9-6-11(10(17)2)13(19)20/h1,10-11H,4-9H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYXEWMSRTXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)CCC2(N=N2)CCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
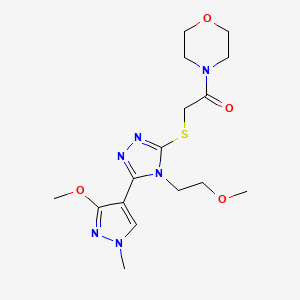
![6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one](/img/structure/B2987591.png)
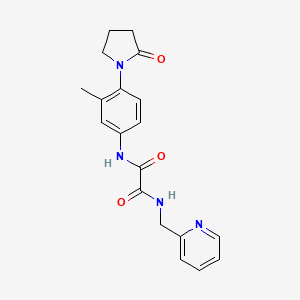
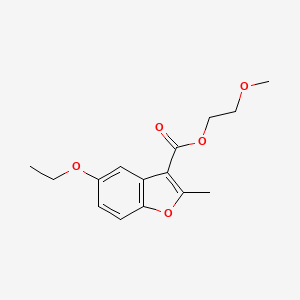
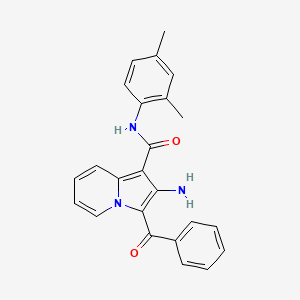
![3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2987600.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
![3-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-ylidene]amino}benzonitrile](/img/structure/B2987604.png)
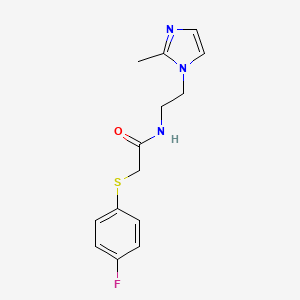
![7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one](/img/structure/B2987607.png)
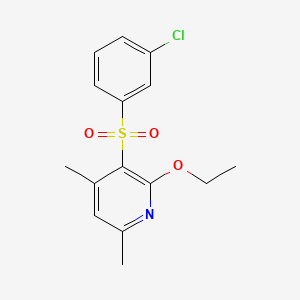
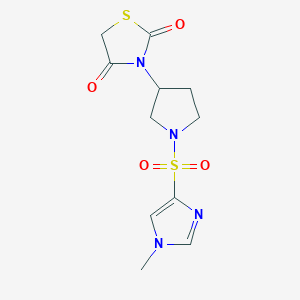
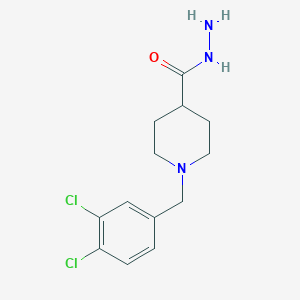
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2987613.png)
